4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 1-methylpiperidine. The thiazole ring is usually formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the thiazole ring or the piperidine moiety.
Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide would depend on its specific interactions with molecular targets. It might bind to certain proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole
- 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-oxazole
- 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-imidazole
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide lies in its specific combination of functional groups and ring structures. This might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
88654-47-1 |
---|---|
Molecular Formula |
C16H21BrN2OS |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-(1-methylpiperidin-4-yl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H20N2OS.BrH/c1-18-9-7-13(8-10-18)16-17-15(11-20-16)12-3-5-14(19-2)6-4-12;/h3-6,11,13H,7-10H2,1-2H3;1H |
InChI Key |
UIZZJPMWKZKFJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.